3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Description
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS: 117291-24-4; molecular formula: C₁₂H₁₂F₃NO₄; molecular weight: 291.227) is a fluorinated amino acid derivative characterized by a methoxyphenyl group and a trifluoroacetyl-protected amino moiety on the β-carbon of the propanoic acid backbone . The compound is synthesized via methods involving nitration, reduction, and trifluoroacetylation steps, with yields and conditions optimized in protocols documented by LookChem .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-20-8-4-2-7(3-5-8)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYSJLYNJFWKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of β-Amino Acid Precursors
The most straightforward method involves acylation of 3-amino-3-(4-methoxyphenyl)propanoic acid with trifluoroacetic anhydride (TFAA). This approach capitalizes on the nucleophilicity of the primary amine, forming the target compound in a single step.
Reaction Conditions and Optimization
Reagents :
- 3-Amino-3-(4-methoxyphenyl)propanoic acid (1.0 equiv)
- Trifluoroacetic anhydride (1.1–1.2 equiv)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or pyridine (1.5 equiv) to neutralize HCl byproduct
Procedure :
The amine is dissolved in anhydrous DCM under nitrogen at 0°C. TFAA is added dropwise, followed by the base. The reaction warms to room temperature and stirs for 6–12 hours. Completion is confirmed via thin-layer chromatography (TLC) or LC-MS.Workup :
The mixture is washed with saturated NaHCO₃ (to remove excess TFAA) and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is recrystallized from ethanol/water (yield: 75–85%).
Table 1: Key Parameters for Direct Acylation
| Parameter | Value/Range |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 6–12 hours |
| Solvent | DCM or THF |
| Base | TEA or Pyridine |
| Yield | 75–85% |
Hydantoin Hydrolysis Route
This method, adapted from US3329710A, employs a hydantoin intermediate to construct the β-amino acid backbone before introducing the trifluoroacetyl group.
Synthesis of 5-(4-Methoxybenzyl)-5-methylhydantoin
- Starting Material : 4-Methoxyphenyl acetone
Reagents :
- Ammonium carbonate
- Sodium cyanide
- Reducing agent: Sodium hydrosulfite (Na₂S₂O₄)
Procedure :
4-Methoxyphenyl acetone reacts with ammonium carbonate and NaCN in aqueous ethanol under nitrogen. Na₂S₂O₄ is added to prevent oxidation of sensitive groups. The mixture is heated at 60°C for 24 hours, yielding the hydantoin intermediate.
Hydrolysis to β-Amino Acid
The hydantoin is hydrolyzed under acidic (HCl) or basic (NaOH) conditions:
- Acidic Hydrolysis : 6 M HCl, reflux, 8 hours → yields racemic β-amino acid.
- Basic Hydrolysis : 4 M NaOH, 80°C, 6 hours → requires subsequent neutralization with HCl.
Trifluoroacetylation
The isolated β-amino acid undergoes acylation as described in Section 1.
Table 2: Hydantoin Route Performance
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Hydantoin Formation | 60–70% | ≥90% |
| Hydrolysis | 80–90% | ≥85% |
| Acylation | 75–85% | ≥95% |
Enantioselective Synthesis Using Chiral Auxiliaries
For applications requiring enantiopure material, asymmetric synthesis methods are employed. Patent EP1704140B1 demonstrates resolution techniques applicable to structurally similar compounds.
Chiral Pool Strategy
- Starting Material : D-Alanine (for R-configuration) or L-Alanine (S-configuration)
- Protection : Amino group protected with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc).
- Coupling : Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group to the β-carbon.
- Deprotection and Acylation : Cbz/Boc removal followed by trifluoroacetylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Advantages : Improved heat/mass transfer, safer handling of TFAA.
- Setup :
- Reactor 1: Hydantoin formation (continuous stirred-tank reactor, 60°C).
- Reactor 2: Hydrolysis (plug-flow reactor, 80°C).
- Reactor 3: Acylation (microreactor, 25°C).
Analytical Characterization
Critical data for verifying structure and purity:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
The compound exhibits a range of biological activities due to the presence of the trifluoroacetyl group and the methoxyphenyl moiety. Research indicates that similar compounds have shown efficacy in various biological contexts:
- Anticancer Activity : The trifluoroacetyl group is known to enhance the anticancer properties of compounds. Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : Compounds with structural similarities have been investigated for their anti-inflammatory effects. In vivo studies have demonstrated a reduction in inflammatory markers when administered to animal models .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity, with preliminary studies indicating effectiveness against certain bacterial strains .
Medicinal Chemistry
The unique structural features of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid make it a valuable candidate in drug development:
- Lead Compound Development : Its ability to interact with biological targets makes it suitable for developing new drugs aimed at treating cancer and inflammatory diseases.
- Structure-Activity Relationship Studies : Researchers can utilize this compound to explore the relationship between chemical structure and biological activity, optimizing lead compounds for improved efficacy and reduced side effects.
Case Studies
Several studies have highlighted the applications of this compound:
-
In Vitro Studies on Cancer Cells :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth compared to untreated controls, suggesting its potential as an anticancer agent.
-
Animal Model Research :
- In a model of induced inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its use as an anti-inflammatory treatment.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The trifluoroacetyl group may play a key role in binding to these targets, while the methoxyphenyl group could influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl) Derivatives
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compounds 1–36 in ) replace the methoxy group with a hydroxyl group. This substitution enhances hydrogen-bonding capacity, which correlates with improved antimicrobial and anticancer activities in vitro . For example, hydroxylated analogs demonstrated IC₅₀ values <10 μM against colorectal cancer cells, whereas methoxy-substituted variants showed reduced potency due to decreased polarity .
- 3-(4-Fluorophenyl) analogs (e.g., 3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, CAS: 117291-16-4) introduce electronegative fluorine atoms, enhancing metabolic stability and altering pharmacokinetic profiles .
Heterocyclic Modifications
- 3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS: 194229-21-5) replaces the methoxyphenyl group with a bromothienyl ring. This modification increases molecular weight (357.17 g/mol) and introduces a heavy atom, which may improve X-ray crystallography suitability but reduces aqueous solubility (logP = 2.1 vs. 1.8 for the methoxy analog) .
Functional Group Comparisons
Trifluoroacetyl vs. Other Protecting Groups
- Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate () retains the trifluoroacetyl group but includes a methyl ester. The ester derivative exhibits higher lipophilicity (logP = 1.5) compared to the carboxylic acid form (logP = 0.9), influencing membrane permeability .
- (S)-2-(3-(2,2,2-Trifluoroacetyl)phenoxy)propanoic acid () replaces the amino linkage with an ether bond.
Stereochemical Variations
- (2S)-3-(4-Hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoic acid () differs in stereochemistry at the α-carbon. The (S)-configuration enhances chiral recognition in enzyme-binding assays, showing 5-fold higher affinity for mGluR receptors compared to racemic mixtures .
Biological Activity
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS: 117291-24-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant activity. This compound features a methoxyphenyl group and a trifluoroacetyl group, which may influence its biological interactions and therapeutic potential.
- Molecular Formula : C12H12F3NO4
- Molar Mass : 291.22 g/mol
- Structural Characteristics : The presence of a methoxy group and a trifluoroacetyl moiety contributes to its unique reactivity and biological properties.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. In one study, compounds with similar structures demonstrated superior DPPH radical scavenging activity compared to ascorbic acid, suggesting a potential for therapeutic applications in oxidative stress-related conditions .
| Compound | DPPH Scavenging Activity | Comparison with Ascorbic Acid |
|---|---|---|
| Compound A | 1.4 times higher | Higher |
| Compound B | Comparable | Similar |
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that the compound was more effective against U-87 cells than MDA-MB-231 cells .
| Cell Line | IC50 (µM) | Efficacy Comparison |
|---|---|---|
| U-87 | 15 | Higher |
| MDA-MB-231 | 25 | Lower |
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The trifluoroacetyl group is hypothesized to enhance binding affinity to these targets, while the methoxyphenyl group may influence the compound's overall stability and reactivity.
Case Studies and Research Findings
- Study on Antioxidant Properties : A recent study evaluated the antioxidant activity of several derivatives of this compound using the DPPH radical scavenging method. The results showed that certain derivatives had antioxidant activities significantly higher than ascorbic acid, indicating their potential use in developing antioxidant therapies .
- Anticancer Evaluation : Another research effort focused on the cytotoxic effects of this compound on U-87 and MDA-MB-231 cell lines. The findings revealed that the compound exhibited selective toxicity towards glioblastoma cells, suggesting a promising avenue for cancer treatment development .
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:
Intermediate Preparation : Reacting 4-methoxyphenyl precursors (e.g., 4-methoxyphenylacetic acid derivatives) with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions.
Amino Protection : Introducing the trifluoroacetyl (Tfa) group to the amino moiety using trifluoroacetylation in dichloromethane with a base like triethylamine.
Propanoic Acid Formation : Coupling the protected intermediate with propanoic acid derivatives via nucleophilic substitution or condensation reactions.
Key reagents include sodium carbonate for pH adjustment and solvents like 2-propanol for reflux conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
NMR Spectroscopy : H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy, δ 4.1–4.3 ppm for CH-NH-Tfa). C NMR confirms carbonyl (170–175 ppm) and trifluoroacetyl (115–120 ppm) groups.
Mass Spectrometry (HRMS) : Molecular ion peaks [M+H] or [M–H] to verify molecular weight (e.g., ~307 g/mol).
IR Spectroscopy : Bands at ~1650 cm (amide C=O) and ~1250 cm (C-F stretch).
Discrepancies between predicted and observed data may require X-ray crystallography for resolution .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodological Answer : Yield optimization involves:
Reaction Temperature : Maintaining reflux (e.g., 80–90°C in 2-propanol) to enhance intermediate formation.
Catalyst Use : Employing Lewis acids (e.g., ZnCl) for efficient trifluoroacetylation.
Purification Adjustments : Switching from column chromatography to recrystallization (e.g., ethanol/water mixtures) for scalability.
Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures minimal side-product formation .
Q. How do researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) are addressed by:
Dynamic NMR Analysis : Assessing temperature-dependent shifts to identify conformational flexibility.
DFT Calculations : Comparing experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
X-ray Crystallography : Resolving ambiguities in stereochemistry or hydrogen bonding patterns.
Collaborative use of these methods validates structural assignments .
Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in antimicrobial studies?
- Methodological Answer : SAR studies reveal:
Methoxy Group Role : Essential for membrane penetration in Gram-positive bacteria (e.g., S. aureus). Removal reduces potency by ~70%.
Trifluoroacetyl Impact : Enhances metabolic stability compared to acetylated analogs.
Propanoic Acid Modification : Esterification (e.g., methyl ester) improves bioavailability but reduces in vitro efficacy.
In silico ADME predictions (e.g., SwissADME) guide further optimization for drug-resistant pathogens .
Q. What experimental strategies are used to study enzyme inhibition by this compound?
- Methodological Answer : Enzyme interaction studies employ:
Kinetic Assays : Measuring IC values via fluorogenic substrates (e.g., for proteases like NS2B-NS3).
Surface Plasmon Resonance (SPR) : Quantifying binding affinity (K) to target enzymes.
Molecular Docking : Using AutoDock Vina to predict binding modes to active sites (e.g., hydrophobic pockets).
Results are cross-validated with mutagenesis studies to identify critical residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
